[1,1'-Binaphthalene]-2,2'-dithiol

Catalog No.
S667623
CAS No.
102555-71-5
M.F
C20H14S2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Binaphthalene]-2,2'-dithiol

CAS Number

102555-71-5

Product Name

[1,1'-Binaphthalene]-2,2'-dithiol

IUPAC Name

1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol

Molecular Formula

C20H14S2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

PQTIXYILPGIIHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S

[1,1'-Binaphthalene]-2,2'-dithiol (CAS: 102555-71-5), commonly referred to as BINATHIOL or BINAS, is a C2-symmetric, axially chiral dithiol. Unlike its widely used oxygen analogue BINOL, BINATHIOL provides two soft sulfur donor atoms arrayed on a rigid binaphthyl backbone. This unique combination of soft Lewis basicity and high steric encumbrance makes it an exceptional bidentate ligand for transition metals (such as Rh, Pd, and Ru) and a structure-directing protecting agent for atomically precise noble metal nanoclusters. In industrial and advanced laboratory procurement, BINATHIOL is prioritized not merely for its chirality, but for its ability to form highly stable, non-fluxional metal-sulfur interfaces that resist thermal degradation and racemization under catalytic or processing conditions [1].

Attempting to substitute BINATHIOL with standard monothiols (e.g., 2-phenylethanethiol) or the hard-donor BINOL results in critical failures in structural integrity and coordination chemistry. In nanocluster synthesis, monothiols are highly fluxional, leading to rapid thermal racemization and the generation of complex, inseparable isomeric mixtures during ligand exchange. Conversely, while BINOL shares the same chiral backbone, its hard oxygen donors cannot strongly coordinate to soft noble metals (like Au or Pd) or stabilize specific intermediate states in Rh-catalyzed hydroformylation. Furthermore, substituting BINATHIOL with flexible, non-aromatic dithiols fails to provide the necessary steric rigidity, leading to collapsed coordination spheres and a complete loss of enantioselectivity or regioselectivity in downstream applications [1].

Thermal Stabilization of Chiral Nanoclusters Against Racemization

In the synthesis of atomically precise gold nanoclusters, maintaining chirality at elevated temperatures is a major processing challenge. When BINATHIOL is used to protect Au38 clusters, the rigid bidentate coordination locks the surface structure, raising the activation energy for thermal racemization to 28 kcal/mol. In contrast, standard monothiol ligands like 2-phenylethanethiol (2-PET) offer significantly less structural rigidity, resulting in a lower activation barrier of 22 kcal/mol and rapid racemization at modest temperatures (40-80 °C)[1].

Evidence DimensionActivation energy for thermal racemization (Ea)
Target Compound DataBINATHIOL-protected Au38: 28 kcal/mol
Comparator Or Baseline2-PET (monothiol)-protected Au38: 22 kcal/mol
Quantified Difference+6 kcal/mol higher activation barrier
ConditionsThermal racemization assay at 40-80 °C

Procuring BINATHIOL is essential for manufacturing chiral nanoclusters that must retain their optical and structural integrity during high-temperature processing or catalytic cycling.

Isomeric Purity and Reproducibility in Ligand Exchange

Reproducibility in mixed-ligand nanocluster synthesis is often hindered by the formation of massive statistical mixtures of isomers. Because BINATHIOL adsorbs in a highly specific bridging mode-spanning the apex and core sites of adjacent S-Au-S-Au-S units-it drastically limits the number of possible structural isomers. For instance, the mono-substitution of BINATHIOL onto PdAu24(2-PET)18 yields exactly one symmetry-equivalent structural isomer. In contrast, substituting with monothiols generates a complex, statistically broad mixture of indistinguishable isomers that are nearly impossible to separate cleanly via HPLC [1].

Evidence DimensionNumber of structural isomers formed upon mono-substitution
Target Compound DataBINATHIOL: 1 specific structural isomer
Comparator Or BaselineMonothiols: Complex statistical mixture of multiple isomers
Quantified DifferenceAbsolute isomeric control vs. inseparable mixture
ConditionsLigand exchange on PdAu24(2-PET)18 monitored by HPLC

This precise isomeric control allows manufacturers to scale up the production of atomically precise, mixed-ligand clusters with guaranteed batch-to-batch reproducibility.

Regioselectivity and Rate Enhancement in Rh-Catalyzed Hydroformylation

The rigid binaphthyl backbone and soft sulfur donors of BINATHIOL derivatives provide superior stereochemical control in transition metal catalysis compared to standard industrial ligands. In the Rh-catalyzed hydroformylation of styrene, sulfonated BINATHIOL (BINAS-SO3H) achieves a linear-to-branched product ratio of 92:8 with a reaction rate of 320 h⁻¹. In direct comparison, the widely used industrial ligand TPPTS yields a lower regioselectivity of 88:12 and a significantly slower reaction rate of 210 h⁻¹ [1].

Evidence DimensionRegioselectivity (linear:branched) and reaction rate
Target Compound DataBINAS-SO3H: 92:8 ratio, 320 h⁻¹ rate
Comparator Or BaselineTPPTS: 88:12 ratio, 210 h⁻¹ rate
Quantified Difference+4% linear selectivity and ~1.5x faster reaction rate
ConditionsRh-catalyzed aqueous-phase hydroformylation of styrene

Buyers optimizing late-stage functionalization workflows can leverage BINATHIOL-based ligands to simultaneously improve product regiopurity and throughput.

Precursor Stability for Chiral Main-Group Hydrides

BINATHIOL is an optimal C2-symmetric precursor for synthesizing chiral main-group reducing agents, such as dithiogermanes and dithiostannanes. Traditional carbon-linked analogues (e.g., dinaphthostannepins) suffer from partial cleavage of the benzylic carbon-metal bond when dissolved in solution at room temperature. By replacing the benzylic linkages with the robust sulfur atoms of BINATHIOL, the resulting metal-sulfur bonds remain completely intact in solution, enabling stable, enantioselective radical reductions (e.g., achieving up to 42% ee for alpha-halo carbonyls) without premature reagent degradation [1].

Evidence DimensionSolution-phase bond stability of chiral hydride precursors
Target Compound DataBINATHIOL-derived hydrides: Intact metal-sulfur bonds in solution
Comparator Or BaselineCarbon-linked analogues: Partial cleavage of benzylic carbon-metal bonds
Quantified DifferenceStable precursor vs. spontaneous degradation
ConditionsSolution-phase preparation and storage at room temperature

Using BINATHIOL as a scaffold ensures the shelf-life and operational stability of custom chiral reducing agents, preventing costly reagent failure during complex syntheses.

Atomically Precise Chiral Nanocluster Manufacturing

Directly downstream of its ability to lock surface structures and raise racemization barriers, BINATHIOL is the premier ligand for synthesizing stable, enantiopure gold and palladium-gold nanoclusters (e.g., Au38, Au144). It is the right choice when producing chiral nanomaterials for advanced sensing, chiroptical devices, or asymmetric heterogeneous catalysis where thermal stability is paramount [1].

Precursor for High-Performance Asymmetric Hydroformylation Catalysts

Leveraging its high regioselectivity and rate enhancement, BINATHIOL serves as a critical scaffold for synthesizing specialized Rh-catalysts. It is highly recommended for industrial R&D focused on the selective hydroformylation of vinyl arenes (like styrene) into linear aldehydes, outperforming traditional phosphine-based ligands in both speed and purity[2].

Synthesis of Stable Chiral Main-Group Reducing Agents

Because it forms highly stable metal-sulfur bonds that resist solution-phase cleavage, BINATHIOL is an ideal C2-symmetric template for producing chiral dithiogermanes and dithiostannanes. It should be procured by laboratories developing custom radical reducing agents for the enantioselective reduction of alpha-halo carbonyls and related substrates [3].

XLogP3

6.3

Wikipedia

[1,1'-Binaphthalene]-2,2'-dithiol

Dates

Last modified: 09-13-2023

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